molecular formula C19H19N5O2S2 B2658663 N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-57-2

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2658663
M. Wt: 413.51
InChI Key: HZLMQMTYYNGBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Glutaminase Inhibition and Anticancer Activity

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide analogs have been explored for their role in inhibiting kidney-type glutaminase (GLS), a therapeutic target for cancer. These analogs are derived from bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent GLS inhibitor. Structure-activity relationship studies have identified analogs with similar potency to BPTES but improved drug-like properties, such as better solubility. These compounds have shown effectiveness in attenuating the growth of human lymphoma B cells both in vitro and in vivo, highlighting their potential as anticancer agents (Shukla et al., 2012).

Heterocyclic Syntheses

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a precursor for the synthesis of various heterocyclic compounds. These compounds are synthesized through one-pot cascade reactions, demonstrating excellent atom economy and providing access to important heterocycles. This method highlights the compound's utility in organic synthesis and the development of new chemical entities with potential biological activities (Schmeyers & Kaupp, 2002).

Anticancer Screening

Analogs of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. These analogs have been screened against various cancer cell lines, with some derivatives showing promising cytotoxic results against breast cancer. This research underlines the compound's role in the discovery of new anticancer agents (Abu-Melha, 2021).

Anti-inflammatory Activity

Derivatives of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been investigated for their anti-inflammatory activity. These studies have shown that certain derivatives can inhibit the thermal denaturation of bovine serum albumin, a process implicated in inflammation. Compounds demonstrating good inhibition of denaturation also exhibited significant anti-inflammatory activity in vivo, suggesting their potential use in treating inflammatory conditions (Nargund et al., 1993).

properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMQMTYYNGBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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